

3-Ethynyl-2-fluoropyridine chemical properties and structure

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Compound of Interest

Compound Name: **3-Ethynyl-2-fluoropyridine**

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An In-depth Technical Guide to **3-Ethynyl-2-fluoropyridine**: Properties, Structure, and Synthetic Utility

Introduction

3-Ethynyl-2-fluoropyridine is a heterocyclic aromatic compound that has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, featuring a reactive fluorine atom and a terminal alkyne, positions it as a strategic intermediate in the development of complex molecular architectures. The pyridine core is a prevalent motif in numerous biologically active compounds, and the strategic placement of the fluoro and ethynyl groups provides two orthogonal handles for subsequent chemical transformations.

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.^[1] The terminal alkyne group is a cornerstone of "click chemistry," enabling efficient and specific conjugation to other molecules.^[2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of **3-Ethynyl-2-fluoropyridine**, highlighting its utility in medicinal chemistry and materials science.

Molecular Structure and Spectroscopic Profile

The structural and electronic properties of **3-Ethynyl-2-fluoropyridine** are fundamental to understanding its reactivity and potential applications.

1.1. Chemical and Physical Identity

The core identity of the molecule is defined by its elemental composition and connectivity.

Property	Value	Source
Molecular Formula	C ₇ H ₄ FN	[3][4]
Molecular Weight	121.11 g/mol	[3][4]
Appearance	Solid	[3]
CAS Number	933768-06-0	[2]
MDL Number	MFCD13175283	[3][5]
SMILES String	FC1=NC=CC=C1C#C	[2][3][5]
InChI Key	JMAMDLBURXEYSM- UHFFFAOYSA-N	[3]

1.2. Molecular Structure Diagram

The spatial arrangement of atoms dictates the molecule's chemical behavior.

Caption: 2D structure of **3-Ethynyl-2-fluoropyridine**.

1.3. Spectroscopic Characterization (Theoretical)

While specific spectra require experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure. This is a critical step for compound verification in a laboratory setting.

- ¹H NMR: The spectrum would show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the nitrogen atom. A sharp singlet in the range of 3-4 ppm would correspond to the acetylenic proton.

- ^{13}C NMR: Seven distinct carbon signals are expected. Two signals in the alkyne region (~70-90 ppm) and five signals in the aromatic region (~110-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant ($^{1}\text{J}_{\text{C-F}}$).
- ^{19}F NMR: A singlet would be observed, with its chemical shift being characteristic of a fluorine atom attached to an sp^2 -hybridized carbon in a pyridine ring.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption around 3300 cm^{-1} for the $\equiv\text{C-H}$ stretch, a weak absorption around $2100\text{-}2200 \text{ cm}^{-1}$ for the $\text{C}\equiv\text{C}$ triple bond stretch, and a strong absorption in the $1150\text{-}1250 \text{ cm}^{-1}$ region for the C-F stretch.[6]
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M^+) at an m/z value corresponding to its molecular weight, 121.11.

1.4. Computational Properties

Computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties that guide experimental design.[7][8][9]

Computed Property	Value	Significance
Topological Polar Surface Area (TPSA)	12.89 \AA^2	Predicts drug transport properties like membrane permeability.[2]
logP	1.202	Measures lipophilicity, impacting solubility and absorption.[2]
Hydrogen Bond Acceptors	1	The pyridine nitrogen can accept a hydrogen bond.[2]
Hydrogen Bond Donors	0	The molecule has no protons attached to highly electronegative atoms (O, N). [2]

Safety, Handling, and Physicochemical Data

Proper handling and storage are paramount for ensuring laboratory safety and maintaining compound integrity.

2.1. Hazard Identification and Safety

3-Ethynyl-2-fluoropyridine is classified as an acute oral toxin.[\[3\]](#)

- GHS Pictogram: GHS06 (Skull and Crossbones)
- Signal Word: Danger
- Hazard Statement (H-code): H301 (Toxic if swallowed)
- Precautionary Statements (P-codes): P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).[\[3\]](#)

2.2. Handling and Storage Protocol

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[10\]](#)
- Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C under an inert atmosphere.[\[5\]](#)
- Incompatibilities: Avoid strong oxidizing agents and strong acids.[\[10\]](#)

Synthesis and Chemical Reactivity

The synthetic utility of **3-Ethynyl-2-fluoropyridine** is rooted in its preparation and the distinct reactivity of its two functional groups.

3.1. Proposed Synthetic Pathway

A common and effective method for installing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. This pathway offers a reliable route to **3-Ethynyl-2-fluoropyridine** from commercially available precursors.

Caption: Plausible synthetic workflow for **3-Ethynyl-2-fluoropyridine**.

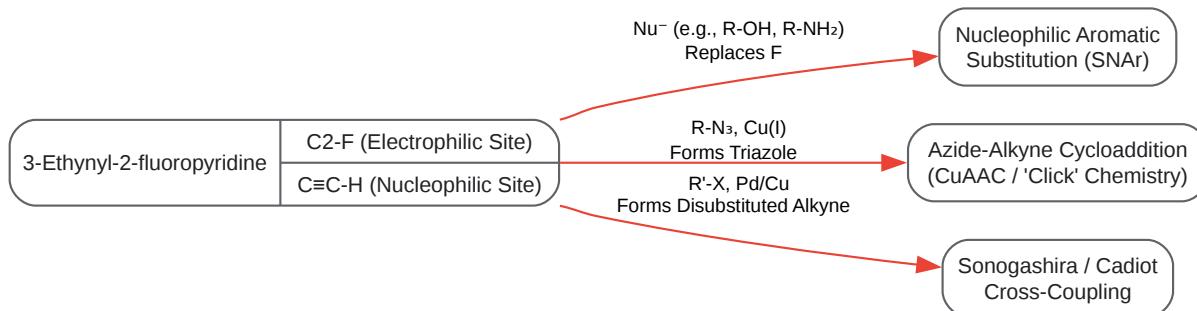
3.2. Experimental Protocol: Sonogashira Coupling (General)

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

- **Inert Atmosphere:** To a flame-dried flask, add the palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$) and copper(I) iodide (CuI) under an inert atmosphere (e.g., Argon or Nitrogen).
- **Solvent and Reagents:** Add anhydrous solvent (e.g., THF or DMF), followed by 2-fluoro-3-halopyridine (bromo or iodo derivative), and a base (e.g., triethylamine or diisopropylethylamine).
- **Alkyne Addition:** Add ethynyltrimethylsilane to the reaction mixture.
- **Reaction:** Heat the mixture (e.g., 50-80 °C) and monitor the reaction progress using TLC or GC-MS until the starting material is consumed.
- **Workup:** After cooling, filter the reaction mixture to remove solids. The filtrate is then typically washed with aqueous ammonium chloride and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the protected intermediate.
- **Deprotection:** The silyl protecting group is readily removed by treating the intermediate with a mild base like potassium carbonate in methanol or a fluoride source like TBAF in THF to yield the final product, **3-Ethynyl-2-fluoropyridine**.

3.3. Chemical Reactivity

The molecule's reactivity is dominated by two key sites: the electrophilic C2 position activated by fluorine and the nucleophilic terminal alkyne.



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Caption: Key reactivity pathways of **3-Ethynyl-2-fluoropyridine**.

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated towards displacement by nucleophiles. The high electronegativity of fluorine makes the SNAr reactions of 2-fluoropyridines significantly faster than those of their 2-chloro analogs.^[11] This allows for the introduction of a wide range of functional groups (e.g., amines, alcohols, thiols) under relatively mild conditions, making it a powerful strategy in late-stage functionalization.^[11]
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is an ideal functional handle for "click chemistry."^[2] It reacts efficiently and selectively with organic azides in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings. This reaction is widely used for bioconjugation, labeling, and linking molecular fragments in drug discovery.
- Other Alkyne Reactions: The terminal alkyne can participate in various other carbon-carbon bond-forming reactions, including Sonogashira coupling (as the alkyne partner), Glaser coupling, and Cadiot-Chodkiewicz coupling, further expanding its synthetic utility.

Applications in Research and Development

The unique structural features of **3-Ethynyl-2-fluoropyridine** make it a sought-after intermediate in several high-value research areas.

- Pharmaceutical and Medicinal Chemistry: This molecule serves as a versatile scaffold for building novel drug candidates.[12] The pyridine ring is a common pharmacophore, the fluorine atom can be used to enhance metabolic stability and target affinity, and the alkyne allows for the attachment of pharmacologically relevant side chains or solubility-enhancing groups via click chemistry.[1][2]
- Agrochemicals: Similar to pharmaceuticals, the fluoropyridine motif is important in the design of modern pesticides and herbicides, where it can improve biological activity and environmental profiles.
- Materials Science: The rigid, planar structure of the pyridine ring combined with the linear alkyne moiety makes it a candidate for creating novel organic electronic materials, polymers, and metal-organic frameworks (MOFs).

Conclusion

3-Ethynyl-2-fluoropyridine is a powerful and strategic building block for chemical synthesis. Its well-defined structure, characterized by two distinct and synthetically valuable functional groups, offers researchers remarkable control over molecular design. The facility of SNAr reactions at the C2-fluoro position, combined with the versatility of the C3-ethynyl group for "click" and cross-coupling reactions, provides a robust platform for the rapid assembly of complex molecules. As the demand for sophisticated and highly functionalized compounds continues to grow in drug discovery and materials science, the importance of intermediates like **3-Ethynyl-2-fluoropyridine** is set to increase, enabling the next generation of chemical innovation.

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